![molecular formula C21H20N2O3S B2955637 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one CAS No. 300556-25-6](/img/structure/B2955637.png)
3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzothiazole and coumarin . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Coumarins are also a class of compounds known for their biological activities and are used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzothiazole ring and a coumarin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin, has a molecular weight of 350.436 g/mol and a melting point of 208°C .科学的研究の応用
Fluorescence and Light Emission
A study by Mahadevan et al. (2014) described the synthesis of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives, including diethylamino variants, for their fluorescence properties. These compounds emit blue light in the region between 450 to 495 nm, with moderate quantum yield when compared to standard dyes like Rhodamine B (Mahadevan et al., 2014).
Chemosensing for Ions and Anions
In 2018, Mani et al. developed a coumarin-pyrazolone probe using 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR), which showed significant quenching of fluorescence in the presence of Cr3+ ions. The probe was used for detecting Cr3+ in living cells (Mani et al., 2018). Additionally, Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including a diethylamino variant, as chemosensors for cyanide anions, with observable color and fluorescence changes (Wang et al., 2015).
Fluorescence Relaxation Dynamics
Kumar et al. (2019) investigated the fluorescence relaxation dynamics of 3-(1,3-benzothiazol-2-yl)-7-(diethylamino) chromen-2-one (3-BDC) in different alcohol solvents. The study provides insights into the rotational re-orientations of the molecule under varying conditions, which is valuable for understanding its photophysical behavior (Kumar et al., 2019).
Fluorescent Sensors for Metal Ions
A study by Suman et al. (2019) focused on benzimidazole and benzothiazole conjugated Schiff base compounds, including diethylamino variants, as fluorescent sensors for Al3+ and Zn2+ ions. These compounds showed good sensitivity and selectivity in detecting these metal ions (Suman et al., 2019).
Antibacterial Properties
In 2017, Shankar et al. synthesized 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives, including a compound structurally similar to 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one. These derivatives demonstrated significant antibacterial activity against various bacterial strains (Shankar et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-23(4-2)12-15-17(24)10-9-13-11-14(21(25)26-19(13)15)20-22-16-7-5-6-8-18(16)27-20/h5-11,24H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQUYBNUNMCHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

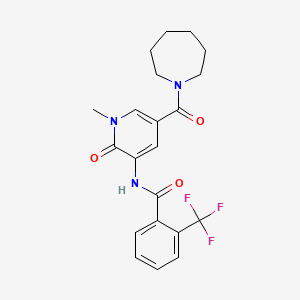

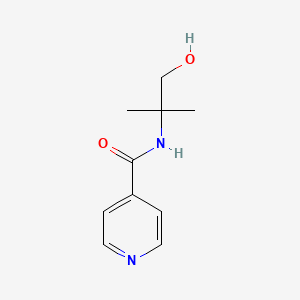
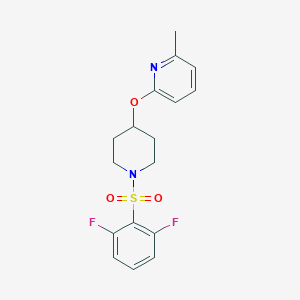
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2955561.png)
![N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955562.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2955565.png)
![1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2955567.png)
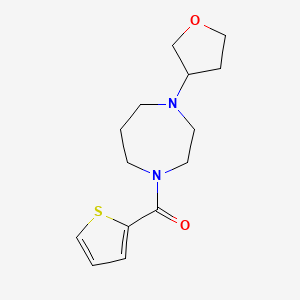

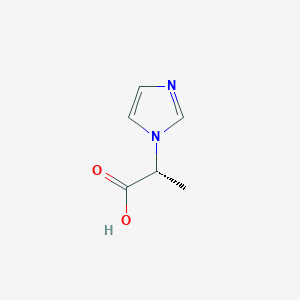
![(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol](/img/structure/B2955572.png)
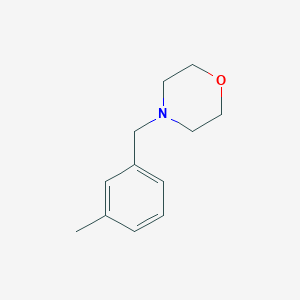
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2955577.png)